molecular formula C28H42ClN5O4S B8263534 (2S,4R)-1-((S)-2-(6-Aminohexanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride

(2S,4R)-1-((S)-2-(6-Aminohexanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride

カタログ番号: B8263534
分子量: 580.2 g/mol
InChIキー: SWRZWVLWLLHPHX-ZBXLSASTSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound (2S,4R)-1-((S)-2-(6-Aminohexanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride is a structurally complex molecule featuring a pyrrolidine-2-carboxamide backbone, a 4-hydroxy substituent, and a 4-(4-methylthiazol-5-yl)benzyl group. Its hydrochloride salt form enhances solubility for pharmacological applications. The molecule’s design incorporates a 6-aminohexanamido linker, which differentiates it from analogs with alternative substituents (e.g., isocyanide or chloroalkyl groups) . This compound is likely part of a PROTAC (Proteolysis-Targeting Chimera) platform, as evidenced by structural parallels to VHL E3 ligase-binding ligands in related molecules .

特性

IUPAC Name

(2S,4R)-1-[(2S)-2-(6-aminohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N5O4S.ClH/c1-18-24(38-17-31-18)20-11-9-19(10-12-20)15-30-26(36)22-14-21(34)16-33(22)27(37)25(28(2,3)4)32-23(35)8-6-5-7-13-29;/h9-12,17,21-22,25,34H,5-8,13-16,29H2,1-4H3,(H,30,36)(H,32,35);1H/t21-,22+,25-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRZWVLWLLHPHX-ZBXLSASTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2S,4R)-1-((S)-2-(6-aminohexanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride (commonly referred to as MDK7526) is a complex small molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article reviews the biological activity of MDK7526, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

  • Molecular Formula : C22H30N4O3S
  • Molecular Weight : 430.6 g/mol
  • IUPAC Name : (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methylthiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide

MDK7526 has been identified as a PROTAC (Proteolysis Targeting Chimera) that targets the eukaryotic translation initiation factor 4E (eIF4E), a protein implicated in various cancers due to its role in cap-dependent translation initiation. The overexpression of eIF4E is associated with tumor progression and poor prognosis in multiple cancer types. By facilitating the degradation of eIF4E through the ubiquitin-proteasome system, MDK7526 aims to inhibit tumor growth and enhance the efficacy of existing therapies.

In Vitro Studies

Research has demonstrated that MDK7526 exhibits significant anti-cancer activity in various cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and K562 (leukemia).
  • Concentration Range : 25–200 µM.
  • Findings : While initial studies indicated no significant reduction in eIF4E protein levels at these concentrations, subsequent investigations suggested that low cellular permeability may hinder its effectiveness. Optimization of the compound's structure could enhance its bioavailability and therapeutic potential .

Efficacy in Animal Models

In vivo studies have yet to be extensively documented for MDK7526; however, preliminary data suggest promising results in animal models of cancer. These studies are critical for evaluating the pharmacokinetics and pharmacodynamics of the compound.

Case Study 1: Targeting eIF4E

A study focused on developing PROTACs based on MDK7526 demonstrated that these compounds could induce proteasomal degradation of eIF4E more effectively than traditional inhibitors. The research highlighted the potential for lower concentrations to achieve desired biological effects due to the catalytic nature of PROTACs .

Case Study 2: Combination Therapies

Another area of investigation involves combining MDK7526 with other chemotherapeutic agents to enhance overall efficacy. This approach aims to exploit synergistic effects that could lead to improved outcomes in resistant cancer types.

Data Summary Table

Parameter Value
Molecular FormulaC22H30N4O3S
Molecular Weight430.6 g/mol
Target ProteineIF4E
Cell Lines TestedMDA-MB-231, K562
Concentration Range25–200 µM
MechanismPROTAC-mediated degradation

類似化合物との比較

Structural Analogs

Key structural analogs and their differentiating features are summarized below:

Compound Name/ID Key Substituents/Linkers Molecular Weight Synthesis Yield Reference
Target Compound (Hydrochloride salt) 6-Aminohexanamido linker, 4-methylthiazol-5-yl benzyl 483.02 (salt) Not reported
(2S,4R)-1-((S)-2-(4-Isocyanobutanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)... (44) 4-Isocyanobutanamido linker Not reported 33%
Compound 68 (VHL ligand) Amino-3,3-dimethylbutanoyl, no extended linker 430.56 Not reported
Compound 75 8-Chlorooctanamido linker Not reported Not reported
Compound 76 4-(4-Chlorobutoxy)butanamido linker Not reported Not reported

Key Observations :

  • The 6-aminohexanamido linker in the target compound may improve solubility and proteasome engagement compared to shorter or non-polar linkers (e.g., isocyanide in compound 44) .
  • Chloroalkyl linkers (e.g., in compounds 75–76) are designed for controlled degradation kinetics but may introduce off-target reactivity .
Functional and Pharmacological Comparisons
  • The aminohexanamido linker may enhance ternary complex formation .
  • Gene Expression Profiles: Structurally similar compounds (Tanimoto Coefficient >0.85) have a 20% likelihood of sharing significant gene expression similarities, per . This suggests that minor structural changes (e.g., linker length, substituent polarity) can drastically alter biological responses .
  • Mechanistic Overlap : Compounds with shared scaffolds (e.g., 4-hydroxy pyrrolidine core) often exhibit conserved mechanisms of action (MOAs), as seen in systems pharmacology studies of natural products .

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